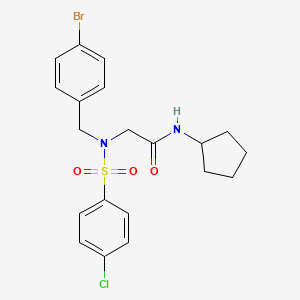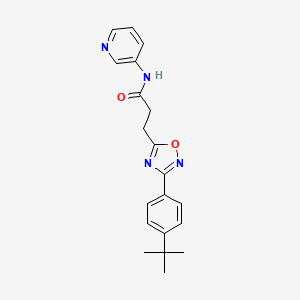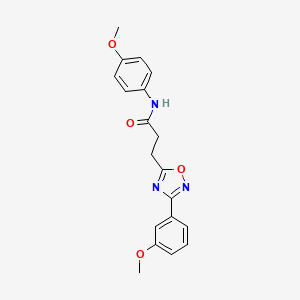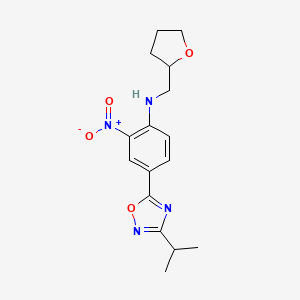
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential in treating various diseases.
Mécanisme D'action
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and increased blood flow. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which breaks down cGMP, leading to increased levels of cGMP and enhanced vasodilation.
Biochemical and Physiological Effects
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to improve endothelial function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC. However, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are several future directions for the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272, including its potential use in treating other diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 and to develop more effective delivery methods. Finally, the use of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 in combination with other drugs may have synergistic effects and should be explored further.
Méthodes De Synthèse
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylacetamide, followed by the reaction of the resulting intermediate with 4-bromobenzylamine. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been extensively studied for its potential in treating various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to increase blood flow to the penis, resulting in improved erectile function. In cancer, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrClN2O3S/c21-16-7-5-15(6-8-16)13-24(14-20(25)23-18-3-1-2-4-18)28(26,27)19-11-9-17(22)10-12-19/h5-12,18H,1-4,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHAWHTUADSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














